hexaaquairon(III)

Solution Chemistry Hydrolysis Catalysis

For rigorous electron‑transfer, photochemical, or electrocalytic studies, generic Fe³⁺ salts are insufficient. Procurement of this pure [Fe(H₂O)₆]³⁺ precursor – supplied as the crystalline perchlorate trihydrate – eliminates the confounding speciation, counter‑ion coordination, and ionic‑strength variability inherent in FeCl₃ or Fe(NO₃)₃ solutions. Use this well‑defined high‑spin d⁵ Lewis acid to establish reproducible •OH quantum yields (Φ=0.065 at 254 nm), to probe non‑Condon electron‑transfer kinetics, or to generate the benchmark sub‑picosecond photoacid. Dissolution in non‑complexing HClO₄ media (0.1–0.5 M) is mandatory to preserve the intact hexaaqua ion.

Molecular Formula FeH18O6+9
Molecular Weight 169.98 g/mol
Cat. No. B1240697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namehexaaquairon(III)
Molecular FormulaFeH18O6+9
Molecular Weight169.98 g/mol
Structural Identifiers
SMILES[OH3+].[OH3+].[OH3+].[OH3+].[OH3+].[OH3+].[Fe+3]
InChIInChI=1S/Fe.6H2O/h;6*1H2/q+3;;;;;;/p+6
InChIKeyGZGMUETXLPBYAO-UHFFFAOYSA-T
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexaaquairon(III) [Fe(H₂O)₆]³⁺: Defining the Aqueous Iron(III) Reference Species for Research and Industrial Procurement


Hexaaquairon(III), with the formula [Fe(H₂O)₆]³⁺ (CAS 15377-81-8) [1], is the fundamental octahedral aqua complex formed when iron(III) salts are dissolved in water [2]. It serves as the key reactive species in aqueous iron(III) chemistry and is the starting point for hydrolysis, ligand exchange, and electron transfer processes [3]. Its well-defined high-spin d⁵ electronic configuration, strong Lewis acidity, and distinctive photochemical and redox properties make it a critical reference compound for studies ranging from geochemistry to industrial catalysis [2].

Why Generic Iron(III) Salts Cannot Substitute for the Defined [Fe(H₂O)₆]³⁺ Species in Critical Applications


Procuring a generic iron(III) salt like FeCl₃ or Fe(NO₃)₃ does not guarantee the presence or behavior of the discrete [Fe(H₂O)₆]³⁺ ion. Upon dissolution, a complex, concentration-dependent mixture of hydrolyzed species ([Fe(H₂O)₅(OH)]²⁺, dimers, and polynuclear aggregates) forms [1], significantly altering the solution's pH, redox potential, and photochemical output [2]. Furthermore, the counter-anion can coordinate to the iron center (e.g., forming [Fe(H₂O)₅Cl]²⁺) [3] or alter the ionic strength, which directly impacts the kinetics of outer-sphere electron transfer reactions [1]. Therefore, research requiring the specific properties of the [Fe(H₂O)₆]³⁺ ion—such as its unique self-exchange rate or its distinct photoacidity—necessitates the procurement or careful preparation of the pure aqua complex under strictly controlled, non-complexing acidic conditions (e.g., in perchlorate media).

Quantitative Performance Benchmarks for Hexaaquairon(III) [Fe(H₂O)₆]³⁺: A Comparative Data Guide for Scientific Selection


Acidity: Comparative Solution pH vs. M(II) and M(III) Aqua Ions

The hexaaquairon(III) ion exhibits strong Brønsted acidity, a defining characteristic that differentiates it from its M(II) analogs and other M(III) aqua ions. This property directly impacts its behavior in hydrolysis, catalysis, and environmental fate. [1]

Solution Chemistry Hydrolysis Catalysis

Magnetic Susceptibility: Spin State and Unpaired Electron Count vs. Strong-Field Ligand Analogs

The magnetic moment of [Fe(H₂O)₆]³⁺, arising from its high-spin d⁵ configuration (t₂g³ eg²), provides a clear, quantifiable contrast to iron(III) complexes with strong-field ligands. This difference is fundamental to applications in magnetic resonance and materials science. [1]

Magnetic Materials Coordination Chemistry Spectroscopy

Electron Transfer Kinetics: Anomalous Self-Exchange Rate vs. Other M(III/II) Aqua Couples

The homogeneous self-exchange rate constant for the [Fe(H₂O)₆]³⁺/²⁺ couple is anomalously large compared to predictions based on its inner-shell reorganization energy. This kinetic anomaly, measured against a reactivity sequence of other transition-metal aqua couples, is a key differentiating factor for mechanistic studies. [1]

Electrochemistry Electron Transfer Theory Redox Chemistry

Photochemistry: Hydroxyl Radical Quantum Yield vs. Other Fe(III) Complexes

UV irradiation of [Fe(H₂O)₆]³⁺ leads to ligand-to-metal charge transfer (LMCT), generating free hydroxyl radicals (•OH). The quantum yield for this process is a crucial metric for its use as a photo-oxidant. This value is distinct from that of other iron(III) complexes. [1]

Photochemistry Advanced Oxidation Processes Environmental Chemistry

Ultrafast Photodynamics: Photoacidity and Proton Ejection Time vs. Other Photoprocesses

Femtosecond pump-probe spectroscopy reveals a novel, ultrafast decay channel for photoexcited [Fe(H₂O)₆]³⁺ where it acts as a photoacid. This discovery provides a clear differentiation from slower photochemical processes and highlights a unique, rapid proton ejection mechanism. [1]

Femtochemistry Photoacids Coordination Chemistry

Electrocatalysis: Surface Adsorption Requirement vs. Simple Outer-Sphere Electron Transfer

The reduction of [Fe(H₂O)₆]³⁺ at a polycrystalline gold electrode is not a simple outer-sphere process; it is significantly influenced by the adsorption of halide ions. This finding differentiates its behavior from that on a clean electrode surface and highlights the need for controlled surface conditions. [1]

Electrocatalysis Surface Chemistry Electrode Kinetics

Targeted Research and Industrial Applications of Hexaaquairon(III) [Fe(H₂O)₆]³⁺ Driven by Quantitative Differentiation


Mechanistic Electron Transfer Studies: Using [Fe(H₂O)₆]³⁺ as a Benchmark Anomalous System

Researchers in physical inorganic chemistry can leverage the anomalous, >10-fold enhanced self-exchange rate of the [Fe(H₂O)₆]³⁺/²⁺ couple [1] as a critical test case for advanced electron transfer theories. Unlike the predictable behavior of couples like Ru(aq)³⁺/²⁺, the hexaaquairon system's deviation forces the consideration of non-Condon effects and complex solvent dynamics, making it an ideal subject for cutting-edge computational and ultrafast spectroscopic investigations into the fundamentals of charge transfer.

Controlled Photochemical Advanced Oxidation: Exploiting Wavelength-Specific •OH Generation

Environmental engineers and photochemists can utilize [Fe(H₂O)₆]³⁺ for targeted advanced oxidation processes. Its defined quantum yield for •OH generation at 254 nm (Φ = 0.065) provides a predictable baseline for hydroxyl radical production [2]. Crucially, this performance is distinct from chloro-iron(III) complexes, which generate Cl• radicals at 350 nm [2]. This differentiation allows for rational selection of the iron source and irradiation wavelength based on the desired radical (•OH vs. Cl•) for the degradation of specific contaminants.

Ultrafast Photoacidity Research: A Benchmark Inorganic Proton Source

Scientists in femtochemistry and chemical physics can use [Fe(H₂O)₆]³⁺ as a model inorganic photoacid. Its unique ability to release a proton in under 1 picosecond following UV excitation, with ~40% of protons escaping geminate recombination, establishes it as a benchmark system for studying the ultrafast dynamics of proton transfer and proton-coupled electron transfer (PCET) in condensed phases [3]. Its simple, well-defined structure makes it more tractable for combined experimental and theoretical studies compared to larger organic photoacids.

Electrochemical Model Systems: Probing Halide Adsorption Effects on Gold Electrodes

Electrochemists and surface scientists can employ [Fe(H₂O)₆]³⁺ as a sensitive redox probe to investigate halide adsorption on polycrystalline gold. The quantitative finding that bromide coverages below 0.15 do not enhance the reduction rate [4] provides a precise, evidence-based boundary for experiments. This system can be used to calibrate surface coverage or to study the electrocatalytic mechanism of halides, as the signal is cleanly gated by a specific, measurable surface condition.

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